Rhodium(3+) neodecanoate

Description

Significance of Rhodium(III) Carboxylate Complexes in Catalysis and Advanced Materials Science

Rhodium(III) carboxylate complexes are a significant class of compounds with diverse applications. numberanalytics.com Rhodium itself exhibits a range of oxidation states, with +1 and +3 being the most common in catalysis. numberanalytics.com Rhodium(III) complexes are typically octahedral and, while often considered more inert than Rh(I) species, are crucial in various catalytic processes, including oxidation reactions and C-H bond functionalization. numberanalytics.comdicp.ac.cn

The carboxylate ligands in these complexes, such as acetate (B1210297) or 2-ethylhexanoate, play a vital role in modulating the metal center's reactivity, stability, and solubility. wikipedia.orggoogle.com For instance, rhodium(II) carboxylates, like the well-known rhodium(II) acetate dimer, are powerful catalysts for cyclopropanation and C-H insertion reactions. While distinct, the principles of ligand influence extend to Rh(III) systems. Research on rhodium(III) oxo-bridged carboxylate complexes has shed light on their redox properties, which are fundamental to their catalytic function. researchgate.net

In materials science, rhodium complexes are used in the development of novel materials, including nanoparticles and thin films. numberanalytics.comresearchgate.net Rhodium(III) precursors, such as rhodium(III) chloride, are often used to synthesize these advanced materials. scirp.orgresearchgate.net The choice of ancillary ligands, including carboxylates, is critical in controlling the properties of the final material.

Overview of Neodecanoate as a Carboxylate Ligand in Transition Metal Coordination Chemistry

Neodecanoate is the anion of neodecanoic acid, a mixture of isomeric carboxylic acids with the chemical formula C10H20O2. A key feature of neodecanoic acid is its highly branched structure at the α-carbon. This steric bulk is a defining characteristic of the neodecanoate ligand.

In transition metal coordination chemistry, carboxylates like neodecanoate are versatile ligands. They can coordinate to a metal center in several modes: as a monodentate ligand (κ¹), a bidentate chelating ligand (κ²), or as a bridging ligand between two or more metal centers. wikipedia.org This versatility allows for the formation of a wide array of molecular and polymeric structures.

The bulky, branched alkyl group of the neodecanoate ligand imparts high solubility in nonpolar organic solvents. This property is particularly valuable in homogeneous catalysis, where catalyst and substrates must exist in the same phase. For example, cobalt and nickel neodecanoates are components of Ziegler-type hydrogenation catalysts, which are used industrially for polymer hydrogenation. researchgate.net Similarly, other metal neodecanoates, such as those of copper and zinc, are used as driers in paints and coatings and in other industrial applications. ontosight.aigoogle.com The neodecanoate ligand, being derived from a weak organic acid, forms complexes with metals that can act as precursors for the formation of metal nanoparticles or for deposition processes like metal-organic chemical vapor deposition (MOCVD). dtic.mileuropa.eu

Data Tables

Table 1: General Properties of the Rhodium(III) Ion

| Property | Value |

|---|---|

| Chemical Symbol | Rh³⁺ |

| IUPAC Name | rhodium(3+) nih.gov |

| Molar Mass | 102.9055 g/mol nih.gov |

| Oxidation State | +3 numberanalytics.com |

| Common Coordination Geometry | Octahedral numberanalytics.comrsc.org |

| Electronic Configuration | [Kr] 4d⁶ |

Table 2: Properties of Neodecanoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₂₀O₂ |

| Nature | Weak organic acid europa.eu |

| Key Feature | Highly branched isomeric mixture |

| Dissociation Constant (pKa) | ~4.69 (estimated) europa.eu |

| Solubility | Low in water, high in nonpolar organic solvents dtic.mil |

| Primary Role as Ligand | Confers solubility in organic media, steric bulk researchgate.net |

Structure

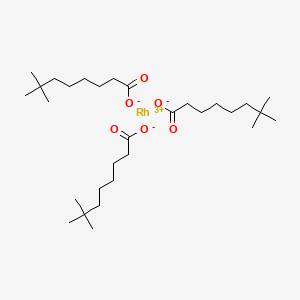

2D Structure

3D Structure of Parent

Properties

CAS No. |

97392-79-5 |

|---|---|

Molecular Formula |

C30H57O6Rh |

Molecular Weight |

616.7 g/mol |

IUPAC Name |

7,7-dimethyloctanoate;rhodium(3+) |

InChI |

InChI=1S/3C10H20O2.Rh/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |

InChI Key |

VIPFEZCZKHBPOT-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Rh+3] |

Origin of Product |

United States |

Synthetic Methodologies for Rhodium Iii Neodecanoate and Analogous Carboxylate Complexes

Strategies for Rhodium(III) Carboxylate Synthesis: A Review of Established Routes

The preparation of rhodium carboxylates can be broadly categorized into two main strategies: ligand exchange reactions starting from a pre-formed rhodium complex, and direct synthesis from a simple rhodium salt.

Ligand exchange is a common and versatile method for the synthesis of a wide array of rhodium carboxylate complexes. This approach typically involves the substitution of existing ligands, such as acetate (B1210297), on a rhodium center with a different carboxylate ligand. While much of the literature focuses on the highly stable dirhodium(II) paddlewheel complexes, the principles can be extended to rhodium(III) systems.

The most common precursor for ligand exchange is dirhodium(II) tetraacetate, Rh₂(OAc)₄. nih.govchemeurope.com The acetate ligands can be replaced by other carboxylates by heating the precursor with an excess of the desired carboxylic acid. nih.govmdpi.com For instance, a general procedure involves refluxing Rh₂(OAc)₄ with the carboxylic acid in a solvent like chlorobenzene. mdpi.com To drive the equilibrium towards the product, the acetic acid formed during the reaction is often removed, for example, by using a Soxhlet extractor containing a solid base like sodium carbonate. mdpi.com

This method's viability allows for the introduction of chiral or sterically demanding ligands onto the dirhodium core. nih.gov Following the ligand exchange to form a dirhodium(II) carboxylate, a subsequent oxidation step would be necessary to achieve the rhodium(III) oxidation state, although this is less commonly described as a one-pot procedure.

A representative ligand exchange reaction is as follows: Rh₂(OAc)₄ + 4 RCOOH → Rh₂(OOCR)₄ + 4 HOAc chemeurope.com

The synthesis of new dirhodium(II) complexes bearing bulky bis-carboxylate ligands has been achieved in two steps from commercially available compounds, showcasing the preparative utility of this approach. researchgate.net

Direct synthesis routes offer a more atom-economical approach, typically starting from simpler and more accessible rhodium sources like rhodium(III) chloride (RhCl₃·xH₂O). nih.gov These methods are particularly relevant for industrial-scale production. google.com

A well-documented approach for a structurally similar compound, rhodium(III) 2-ethylhexanoate, provides a clear blueprint for the synthesis of rhodium(III) neodecanoate. google.comgoogle.com The process involves the reaction of an aqueous solution of a rhodium(III) precursor with an alkali salt of the corresponding carboxylic acid. google.com

The key steps in this direct synthesis are:

Preparation of the Carboxylate Salt: An aqueous solution of the alkali salt of the carboxylic acid (e.g., sodium neodecanoate) is prepared by reacting neodecanoic acid with an alkali hydroxide (B78521) like NaOH. google.com

Reaction with Rhodium Precursor: A rhodium(III) precursor, such as rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O) or a rhodium(III) chloride solution (H₃[RhCl₆]), is mixed with the carboxylate salt solution. google.comgoogle.com

Heating and Extraction: The mixture is heated for several hours to facilitate the reaction. After cooling, the resulting rhodium(III) neodecanoate is extracted into a water-immiscible organic solvent. google.com

This method avoids the isolation of intermediates, making it efficient for producing solutions of the rhodium carboxylate that can be directly used in catalytic applications. google.com Another direct method involves reacting rhodium hydroxide with the carboxylic acid at elevated temperatures (90-110 °C). google.com This approach is reported to have a fast reaction speed and high yield. google.com

For dirhodium(II) carboxylates, direct synthesis from RhCl₃·xH₂O often involves reduction of the rhodium(III) center, for example by using ethanol (B145695) as a reductant in the presence of the carboxylic acid. nih.gov However, for the synthesis of rhodium(III) carboxylates, maintaining the +3 oxidation state is crucial, and reaction conditions must be controlled to avoid reduction.

Methodological Advancements in Controlling Product Purity, Yield, and Reaction Efficiency

Key advancements include:

Use of Additives: The use of inorganic additives has been shown to be crucial in suppressing the formation of rhodium black. nih.govacs.org For instance, in the synthesis of certain rhodium(II) carboxylates, the addition of lithium carbonate (Li₂CO₃) and lithium chloride (LiCl) was found to significantly improve the yield and robustness of the process. acs.org Carbonate can act as a surrogate ligand to stabilize intermediates, while LiCl can enhance the solubility of the rhodium(III) precursor. acs.org

Control of Reaction Conditions: Careful control of pH and temperature is critical. In the synthesis of rhodium(III) 2-ethylhexanoate, if RhCl₃ is used as the precursor, the temperature should not exceed 90°C to avoid the formation of the rhodium(II) species. google.com In contrast, some direct syntheses from rhodium hydroxide are performed at higher temperatures. google.com

Minimizing Reagent Excess: Traditional methods often required a large excess of the carboxylate ligand. nih.govacs.org Optimized protocols aim to reduce this excess, which is economically and environmentally beneficial, especially when using complex and expensive ligands. acs.org

The table below summarizes the optimization of a direct synthesis of a rhodium(II) carboxylate, highlighting the impact of different additives on the reaction yield.

Table 1: Optimization of Direct Rhodium Carboxylate Synthesis

| Entry | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 80 | Low (Rhodium Black) | nih.gov |

| 2 | NaOAc | Ethanol | 80 | 45 | nih.gov |

| 3 | Li₂CO₃ | Ethanol | 80 | 85 | acs.org |

Considerations for Scalable and Industrially Relevant Preparation of Rhodium Carboxylates

The transition from laboratory-scale synthesis to industrial production introduces several critical considerations. The primary goals are to ensure a cost-effective, safe, and efficient process that delivers a product of consistent quality.

Precursor Selection: For industrial applications, the choice of the rhodium precursor is paramount. Rhodium(III) chloride is often favored as it can be prepared from recycled metallic rhodium, making it a more desirable starting material than pre-formed carboxylate complexes. nih.gov Using aqueous solutions of rhodium(III) chloride can be more cost-effective and allow for faster processing than using the solid hydrate. google.com

Process Efficiency: High space-time yield, which is the amount of product formed per unit volume of reactor per unit of time, is a key metric for industrial viability. google.com Direct, one-pot syntheses that avoid the isolation of intermediates are generally preferred. google.com

Purity and By-product Removal: The final product must meet stringent purity requirements, with low levels of contaminants such as alkali metals and chloride ions. google.comgoogle.com If RhCl₃ is used as a precursor, the organic phase containing the product may need to be washed with a halide-free mineral acid to remove residual chlorides. google.com

Solvent and Reagent Management: The choice of solvents for reaction and extraction is critical. Water-immiscible alcohols or the carboxylic acid itself can be used for extraction. google.com The ability to recycle solvents and unreacted reagents is an important aspect of a sustainable industrial process.

The development of scalable synthesis protocols for compounds like rhodium(III) 2-ethylhexanoate, which are used as pre-catalysts in industrial processes like hydroformylation, underscores the importance of these considerations. google.com

Coordination Chemistry and Structural Elucidation of Rhodium Iii Neodecanoate Systems

Characterization of the Coordination Sphere and Ligand Environment in Rhodium(III) Neodecanoate Complexes

The coordination sphere of a metal complex encompasses the central metal ion and the ligands directly bonded to it. youtube.com For Rhodium(III) neodecanoate, the primary coordination sphere consists of the Rh(III) ion and the oxygen atoms from the neodecanoate ligands. Rhodium(III) is a d⁶ metal ion that strongly favors an octahedral coordination geometry, where it is bonded to six donor atoms. researchgate.netmdpi.com

The neodecanoate ligand, a carboxylate, can coordinate to the metal center in several ways. It can act as a simple monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to a single metal center), or, more commonly, as a bidentate bridging ligand that links two different rhodium centers. This bridging capability allows for the formation of multinuclear or polymeric structures. While the precise structure of solid Rhodium(III) neodecanoate is not widely published, by analogy with other Rh(III) carboxylates like rhodium(II) acetate (B1210297) dimer, it is often proposed to exist as a dimeric or oligomeric species where neodecanoate ligands bridge multiple Rh(III) centers to achieve the stable octahedral coordination for each metal ion.

The ligand environment is characterized by the bulky and branched alkyl group of the neodecanoic acid. This steric bulk influences the solubility of the complex in nonpolar organic solvents and can affect the packing of the molecules in the solid state, as well as the accessibility of the rhodium center for catalytic reactions.

Advanced Spectroscopic and Diffraction Techniques for Molecular Structure Determination

A definitive understanding of the three-dimensional structure of Rhodium(III) neodecanoate complexes relies on a combination of sophisticated analytical methods.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for probing the coordination mode of the carboxylate group. The difference in the vibrational frequencies between the asymmetric (νₐsym) and symmetric (νₛym) stretching of the carboxylate COO⁻ group can distinguish between monodentate, bidentate chelating, and bridging coordination modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence and structure of the organic neodecanoate ligand. While Rhodium itself has an NMR active isotope, ¹⁰³Rh, its low sensitivity and gyromagnetic ratio make it difficult to observe directly. However, NMR can provide valuable information about the complex's structure and dynamics in solution.

X-ray Absorption Spectroscopy (XAS): Techniques like Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) are invaluable for studying the local environment of the rhodium atom, especially in non-crystalline (amorphous) samples or solutions. osti.gov XAS can provide information on the oxidation state of rhodium, the coordination number, and the average distances to neighboring atoms without requiring a single crystal. acs.orguwo.ca

Table 1: Analytical Techniques for Structural Elucidation

| Technique | Information Provided | Sample State |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, coordination geometry. mdpi.commdpi.com | Crystalline Solid |

| Infrared (IR) Spectroscopy | Ligand coordination mode (monodentate, bidentate, bridging), presence of functional groups. | Solid, Liquid |

| NMR Spectroscopy | Structure and dynamics of ligands in solution, confirmation of purity. rsc.org | Liquid |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, average bond distances to neighboring atoms. osti.gov | Solid, Liquid |

| Mass Spectrometry | Molecular weight, confirmation of multinuclear structures. directivepublications.org | Gas, Liquid |

Theoretical and Experimental Insights into Complex Geometry and Electronic Configuration

The geometry and electronic properties of Rhodium(III) neodecanoate are intrinsically linked and are explained through a combination of experimental data and theoretical modeling.

Electronic Configuration: Rhodium (Rh) is a period 5 transition element with atomic number 45. kle.cz In its +3 oxidation state, the rhodium ion has an electron configuration of [Kr] 4d⁶. k-tree.rulibretexts.org

Complex Geometry: For a d⁶ transition metal ion, an octahedral ligand field is energetically favorable. mdpi.com In Rhodium(III) neodecanoate, the six oxygen donor atoms from the surrounding ligands arrange themselves around the central Rh(III) ion to form an octahedral or slightly distorted octahedral geometry. researchgate.netmdpi.com This arrangement minimizes repulsion between the electron pairs in the Rh-O bonds.

Theoretical Modeling: Computational methods, particularly Density Functional Theory (DFT), are used to complement experimental findings. nih.gov DFT calculations can predict the most stable geometry, simulate spectroscopic data (like IR frequencies), and provide a detailed picture of the electronic structure. rsc.org For a d⁶ ion in an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy e₉ set. For a 4d metal like rhodium, the crystal field splitting is large, causing the six d-electrons to pair up in the lower-energy t₂g orbitals. This results in a low-spin t₂g⁶ e₉⁰ configuration, rendering the complex diamagnetic (not attracted to a magnetic field).

Table 2: Properties of the Rhodium(III) Ion in Neodecanoate Complexes

| Property | Description |

| Metal | Rhodium (Rh) |

| Oxidation State | +3 |

| Electron Configuration | [Kr] 4d⁶ libretexts.org |

| Typical Coordination Number | 6 |

| Typical Geometry | Octahedral mdpi.com |

| d-orbital Splitting (Octahedral) | Low-spin (t₂g⁶ e₉⁰) |

| Magnetic Properties | Diamagnetic |

Mechanistic and Kinetic Investigations in Rhodium Iii Neodecanoate Catalysis

Elucidation of Detailed Catalytic Cycles and Proposed Elementary Steps

Rhodium(III)-catalyzed reactions, especially those involving C-H activation, typically proceed through a well-defined catalytic cycle. While the specifics can vary with the substrates and directing groups, a generalized cycle initiated by a Rh(III) precursor involves several key elementary steps. mdpi.comrsc.org

A common pathway is the Concerted Metalation-Deprotonation (CMD) mechanism. acs.orgsci-hub.cat This cycle can be outlined as follows:

Ligand Exchange/Pre-catalyst Activation: The cycle often begins with the exchange of a ligand (e.g., neodecanoate) on the Rh(III) precursor with a directing group on the substrate.

C-H Activation: The rhodium center, guided by the directing group, activates a nearby C-H bond. This is widely proposed to occur via a CMD transition state, where the C-H bond cleavage and Rh-C bond formation happen in a concerted fashion, often facilitated by a carboxylate or other basic ligand acting as a proton shuttle. acs.org This step generates a key five- or six-membered rhodacycle intermediate. mdpi.com

Coordination and Insertion: The coupling partner, such as an alkene or alkyne, coordinates to the rhodium center of the rhodacycle intermediate. mdpi.com This is followed by migratory insertion of the unsaturated partner into the Rh-C bond, expanding the rhodacycle. mdpi.comacs.org

Product Formation and Catalyst Regeneration: The final product is released through one of several pathways, such as β-hydride elimination, reductive elimination, or protonolysis. mdpi.comnih.gov This step regenerates the active Rh(III) catalyst, allowing it to re-enter the catalytic cycle. In oxidative C-H functionalization reactions, an external oxidant is often required to regenerate the Rh(III) state from a lower oxidation state intermediate. sci-hub.cat

A schematic representation of a generalized catalytic cycle for the coupling of an arene with an alkyne is shown below.

| Step | Description | Intermediate Type |

| A | C-H Activation | Five-membered rhodacycle |

| B | Alkyne Coordination | Rhodacycle-alkyne complex |

| C | Migratory Insertion | Seven-membered rhodacycle |

| D | Reductive Elimination/Protonolysis | Product and regenerated Rh(III) catalyst |

Identification and Characterization of Catalytically Active Intermediates (e.g., Rhodacycles, Rhodium-Hydride Species)

The direct observation and characterization of intermediates are paramount to validating any proposed catalytic cycle. In Rh(III) catalysis, rhodacycles and rhodium-hydride species are two of the most critical classes of intermediates.

Rhodacycles: These are stable, cyclometalated species formed during the C-H activation step and are central to the catalytic cycle. mdpi.com Their formation directs the subsequent bond-forming steps with high regioselectivity. In many systems, these five-membered rhodacycle intermediates are sufficiently stable to be isolated and characterized by techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For example, in the rhodium-catalyzed silylation of arene C-H bonds, a phosphine-ligated Rh(III) silyl (B83357) dihydride complex was identified as the catalyst's resting state and was fully characterized. berkeley.edu

Rhodium-Hydride Species: Rhodium-hydride intermediates are often formed after oxidative addition or during β-hydride elimination steps. adichemistry.comlibretexts.org In hydrogenation reactions, for instance, the oxidative addition of H₂ to a Rh(I) species generates a Rh(III)-dihydride complex, which is the active species for olefin insertion. adichemistry.comyoutube.comresearchgate.net While often transient and difficult to isolate, their presence can be inferred through deuterium (B1214612) labeling studies or detected using specialized spectroscopic techniques under reaction conditions.

Determination of Turnover-Limiting Steps and Rate-Determining Steps in Catalytic Pathways

Commonly proposed rate-determining steps include:

Reductive Elimination: The final C-C or C-heteroatom bond-forming reductive elimination from the Rh(III) center can also be the RDS. nih.gov This is often the case in cross-coupling reactions, where lowering the electron density on the metal center can facilitate this step. nih.gov

Migratory Insertion: The insertion of the coupling partner into the Rh-C bond of the rhodacycle can sometimes be the slow step.

Other Steps: In certain cases, steps outside the primary bond-forming sequence, such as the reductive elimination of a sacrificial acceptor during catalyst activation, can be rate-limiting. berkeley.edu For instance, in a rhodium-catalyzed silylation, the reductive elimination of cyclohexane (B81311) (a hydrogen acceptor) was found to be the rate-limiting step, rather than the C-H activation itself. berkeley.edu In a transfer hydroarylation reaction, β-carbon elimination was identified as the turnover-limiting step through detailed kinetic studies. nih.gov

Application of Kinetic Isotope Effects (KIE) and Detailed Kinetic Profiling

Kinetic studies provide quantitative insight into reaction mechanisms, helping to support or refute proposed pathways and identify the rate-determining step.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing whether a C-H bond is broken in or before the rate-determining step. pkusz.edu.cnresearchgate.net This is achieved by comparing the reaction rate of a standard substrate with that of an isotopically labeled (deuterated) analogue (kH/kD).

A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken during the RDS. This provides strong evidence for C-H activation being the rate-limiting step.

The absence of a significant KIE (kH/kD ≈ 1) suggests that C-H activation occurs in a fast step before the RDS. researchgate.net

An inverse KIE (kH/kD < 1) can sometimes be observed, often indicating a change in hybridization at the carbon center in a pre-equilibrium step before the RDS. nih.gov

For example, a KIE of 1.8 was observed in a Rh-catalyzed annulation, supporting a mechanism where C-H cleavage occurs during or prior to the rate-determining step. nih.gov

Kinetic Profiling: This involves monitoring the concentrations of reactants, products, and intermediates over time to determine the reaction order with respect to each component. nih.gov This data is used to construct a rate law that must be consistent with the proposed mechanism. For example, a reaction showing first-order dependence on the catalyst and zero-order dependence on the substrates suggests that the catalyst is involved in the RDS, but the substrates react in a subsequent, faster step. nih.gov

Advanced Spectroscopic Techniques in Mechanistic Studies (e.g., NMR, XPS)

Spectroscopic methods are indispensable for the structural elucidation of intermediates and for monitoring the catalyst's state during the reaction.

In situ NMR Spectroscopy: Nuclear Magnetic Resonance is one of the most powerful tools for studying catalytic mechanisms in the solution phase. In situ or operando NMR allows for the real-time monitoring of a reaction, providing data on reaction kinetics and enabling the detection of transient intermediates and the catalyst's resting state. nih.govrsc.orgresearchgate.netwhiterose.ac.uk For example, in situ NMR monitoring was used to identify an off-cycle rhodium-chloride complex as the resting state in a transfer hydroarylation reaction. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation state of the elements in a catalyst. mdpi.comresearchgate.net This is particularly useful for heterogeneous catalysts or for analyzing the state of a homogeneous catalyst after the reaction. For example, XPS has been used to confirm the presence of Rh(III) and Rh(0) species on a support, providing insight into the catalyst's active state and potential deactivation pathways. mdpi.com In studies of single-atom rhodium catalysts, in situ and ambient pressure (AP)-XPS are used to probe the oxidation state and coordination environment of the rhodium atoms during catalysis. researchgate.netosti.gov

| Technique | Information Gained | Example Application |

| NMR Spectroscopy | Structural information of intermediates, reaction kinetics, identification of resting state. whiterose.ac.uk | In situ monitoring to observe the formation and consumption of a rhodacycle intermediate. nih.govnih.gov |

| XPS | Elemental composition, oxidation state of rhodium (e.g., Rh(I), Rh(III)). researchgate.net | Confirming the Rh(III) oxidation state is maintained throughout a catalytic cycle or identifying reduced Rh(0) species in deactivation. mdpi.comosti.gov |

Computational and Theoretical Chemistry of Rhodium Iii Neodecanoate Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energy Pathways

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of rhodium-catalyzed reactions, offering detailed pictures of transition states, intermediates, and the energy landscapes of catalytic cycles. nih.govsemanticscholar.org These computational studies are crucial for understanding C-H functionalization, a key reaction class where rhodium(III) catalysts, often stabilized by carboxylate ligands like neodecanoate, are employed. nih.gov

DFT calculations have been instrumental in mapping out the elementary steps of these reactions. acs.org For instance, in Rh(III)-catalyzed C-H activation, a common starting point for calculation is a six-membered rhodacycle intermediate. researchgate.net The process typically begins with a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a carboxylate ligand acting as an internal base. acs.org DFT calculations can precisely model the geometry of the CMD transition state and determine its associated activation energy, providing a quantitative measure of this crucial step's feasibility. acs.org

Following C-H activation, the reaction proceeds through steps like migratory insertion of an unsaturated partner (e.g., an alkyne or alkene) into the Rh-C bond and subsequent reductive elimination to form the product and regenerate the active catalyst. nih.gov DFT studies provide the Gibbs free energy profiles for these entire catalytic cycles, identifying the rate-determining step by locating the highest energy barrier. acs.org For example, in some Rh(III)-catalyzed C-H phosphorylation reactions, DFT calculations have shown that without an external stimulus like electrochemical oxidation, the final C-P bond-forming reductive elimination step has an insurmountable energy barrier, indicating that the uncatalyzed thermal reaction is inaccessible. acs.org

These theoretical investigations also allow for the exploration of competing reaction pathways. In the functionalization of indoles catalyzed by dirhodium tetracarboxylate complexes, DFT calculations revealed the coexistence of two distinct pathways involving either an enol or an oxocarbenium ylide intermediate. acs.org The calculations showed that the preferred pathway could be influenced by the electronic properties of the substituents on the reactants. acs.org

Table 1: Calculated Activation Barriers for Key Steps in Rhodium-Catalyzed Reactions

| Reaction Step | Catalyst System | Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C-H Activation (CMD) | [Cp*RhIII(OAc)2] | DFT | 16.6 | acs.org |

| CO2 Insertion into Rh(III)-H | cis-[RhH2(PH3)2(H2O)]+ | DFT (B3LYP) | 28.4 | nih.gov |

| Protonolysis (Turnover-Limiting) | (L1a)Rh+ complex | DFT (M06) | 20.9 | nih.gov |

| Reductive Elimination (Thermal) | Rh(III) complex | DFT | 53.1 | acs.org |

Exploration of Complex Redox Catalysis Cycles (e.g., Rh(III)/Rh(V) and Rh(III)/Rh(I))

A central theme in the computational study of rhodium catalysis is the elucidation of the operative redox cycle, which dictates the oxidation state changes of the rhodium center throughout the reaction. nih.gov While Rh(I)/Rh(III) cycles are well-established, particularly in cross-coupling reactions, DFT studies have been pivotal in revealing the accessibility of higher-oxidation-state Rh(III)/Rh(V) cycles and alternative Rh(III)/Rh(I) pathways in C-H functionalization reactions. nih.govsemanticscholar.orgnih.gov

The choice between these cycles is often dictated by the nature of the reactants and, crucially, the presence of an internal oxidant within the substrate. nih.gov In reactions of N-phenoxyacetamides with alkynes, for instance, DFT calculations have explored both Rh(III)/Rh(V) and Rh(III)/Rh(I) pathways. nih.gov The Rh(III)/Rh(V)/Rh(III) cycle is often initiated by the oxidative addition of an N-O bond of the directing group to the Rh(III) center, forming a high-valent Rh(V)-nitrene or Rh(V)-imido intermediate. researchgate.netacs.orgnih.gov This step is computationally shown to be feasible, and subsequent C-C or C-heteroatom bond formation occurs via reductive elimination from this Rh(V) species. nih.govacs.org Natural Bond Orbital (NBO) analysis, a computational technique, has been used to confirm the formal +5 oxidation state of rhodium in these proposed intermediates. nih.gov

Conversely, a Rh(III)/Rh(I)/Rh(III) cycle involves the reductive elimination from a Rh(III) intermediate to form the product and a Rh(I) species. The Rh(III) catalyst is then regenerated by an oxidant. acs.org DFT studies have shown that in some systems, such as the reaction of unsaturated oximes with alkenes, the Rh(III)/Rh(V)/Rh(I) cycle is energetically more favorable than a competing Rh(III)/Rh(I)/Rh(III) cycle. acs.org The calculations predicted that reductive elimination from the key alkyl-Rh(III) intermediate was difficult, effectively ruling out the latter cycle. acs.org

Furthermore, computational studies on electrochemical C-H phosphorylation have demonstrated that electricity can play a decisive role. acs.org While the thermal reaction involving a Rh(III)/Rh(I) cycle is kinetically inaccessible, the reaction readily proceeds through a Rh(III)–Rh(IV)–Rh(V)–Rh(III) pathway involving two discrete electrochemical oxidation steps. acs.org These studies highlight the predictive power of DFT in understanding how external stimuli can fundamentally alter reaction mechanisms and redox cycles. acs.org

Computational Insights into Ligand Effects, Regioselectivity, and Stereoselectivity

Computational chemistry provides a molecular-level understanding of how ligands, such as the neodecanoate groups in Rhodium(III) neodecanoate, influence the outcome of a catalytic reaction. DFT calculations can quantify the steric and electronic effects of ligands and explain their impact on regioselectivity and stereoselectivity. nih.gov

Ligand effects are often a subtle interplay of noncovalent interactions. In rhodium-catalyzed hydroformylation, DFT calculations using functionals capable of describing non-local interactions (like M06-L) have shown that π-π and C-H-π interactions between the phosphine (B1218219) ligands and the substrate are crucial in determining the regioselectivity. acs.org These weak interactions can selectively stabilize the transition state leading to the desired linear aldehyde product, an effect that older functionals like B3LYP failed to capture accurately. acs.org

In rhodium-catalyzed hydroamination, computational studies revealed that catalyst activity correlates not just with the energy barriers of the catalytic cycle but also with the binding energy of the ancillary ligand to the rhodium center. nih.govnih.gov DFT calculations showed that rigid, electron-rich phosphine ligands bind more strongly to rhodium, leading to more reactive catalysts. nih.gov This insight allowed for the development of a computational model to screen and evaluate new ligands for improved catalytic performance. nih.govnih.gov

The origin of regioselectivity is a common focus of these theoretical studies. For the Rh(III)-catalyzed synthesis of pyridines, DFT calculations demonstrated that the regioselectivity of alkene insertion was governed by electronic effects rather than steric hindrance. acs.org By analyzing the charge distribution and molecular orbitals of the transition states, researchers can rationalize why one regioisomer is formed preferentially over another. acs.org These computational tools are thus essential not only for explaining experimental observations but also for designing new catalysts with enhanced selectivity. nih.gov

Table 2: Computationally Determined Ligand Effects on Catalyst Properties

| Catalyst System | Property Investigated | Computational Finding | Reference |

|---|---|---|---|

| Rh-phosphine (Hydroformylation) | Regioselectivity | Noncovalent ligand-substrate interactions (π-π, C-H-π) stabilize the transition state for linear product formation. | acs.org |

| Cationic Rh-phosphine (Hydroamination) | Catalyst Activity | Activity correlates with the binding energy of the ligand; electron-rich ligands bind more strongly and increase reactivity. | nih.gov |

| Rh-diphosphine (Carbonylation) | Catalytic Activity | Steric congestion around the Rh center, controlled by the diphosphine backbone, promotes the desired reaction with H2. | rsc.org |

Theoretical Prediction of Reactivity Profiles and Catalytic Performance

Beyond explaining existing results, a major goal of computational chemistry is the a priori prediction of catalyst performance. By calculating the energy profiles for entire catalytic cycles, theoretical models can predict turnover frequencies (TOF) and identify the factors that limit catalyst efficiency. rwth-aachen.de

For example, in a study of rhodium-catalyzed hydroamination, initial DFT calculations of reaction barriers overestimated the activity of catalysts with electron-poor ligands. nih.gov The computational model was then refined to include the binding preference of each ligand. This improved model, which accounted for the fact that weakly binding ligands are less likely to form the active catalytic species, showed a much better correlation between predicted and experimentally observed reactivity. nih.gov This demonstrates the iterative process where computational models are refined based on experimental feedback to enhance their predictive accuracy.

Theoretical studies can also predict significant differences in reactivity between different metal centers or oxidation states. A comparative DFT study on the hydrogenation of carbon dioxide found that the activation barrier for CO2 insertion into a Rh(III)-H bond was significantly higher than for the corresponding insertion into a Rh(I)-H bond, suggesting the Rh(I) species is more reactive for this specific step. nih.gov

Applications in Materials Science and Engineering

Rhodium(III) Neodecanoate as a Precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)

Detailed research findings, process parameters, or characteristics of materials deposited using Rhodium(III) neodecanoate as a MOCVD precursor are not available in the reviewed literature.

Synthesis of Advanced Functional Materials Utilizing Rhodium(III) Neodecanoate Precursors

Specific examples and detailed methodologies for the use of Rhodium(III) neodecanoate in the synthesis of advanced functional materials are not documented in the available sources.

Preparation of Metal Nanoparticles and Thin Films

No specific studies detailing the preparation of rhodium nanoparticles or thin films using Rhodium(III) neodecanoate as the precursor were identified.

Integration into Mesoporous Materials and Other Catalytic Supports

Information regarding the integration of rhodium into mesoporous materials or onto other catalytic supports specifically from a Rhodium(III) neodecanoate precursor is not present in the surveyed literature.

Future Directions and Emerging Research Themes

Development of Sustainable and Environmentally Benign Catalytic Processes with Rhodium(III) Neodecanoate

The principles of green chemistry are increasingly guiding the development of new catalytic processes. Rhodium(III) neodecanoate is poised to contribute significantly to this area by enabling more sustainable synthetic routes. A primary focus is the replacement of stoichiometric hazardous oxidants with more environmentally friendly alternatives. mdpi.com Research in rhodium(III) catalysis has demonstrated the feasibility of using electricity as a clean oxidant, with hydrogen gas being the only byproduct. mdpi.com

Another avenue for sustainable chemistry is the utilization of carbon dioxide (CO₂) as a renewable C1 feedstock. beilstein-journals.orgrsc.org Rhodium complexes have shown efficacy in catalyzing the carboxylation of various organic substrates using CO₂, a reaction that transforms a greenhouse gas into valuable chemicals. beilstein-journals.orgrsc.org The development of Rhodium(III) neodecanoate-based catalysts for these transformations could offer a pathway to carbon-neutral chemical production.

Future research will likely focus on designing catalytic systems with Rhodium(III) neodecanoate that operate in green solvents, such as water or bio-derived solvents, and that allow for easy catalyst recycling and reuse, thereby minimizing waste and environmental impact. nih.gov

Exploration of Novel Reaction Substrates and Unprecedented Chemical Transformations

The versatility of rhodium(III) catalysts in C-H bond activation opens up a vast landscape for the exploration of novel reaction substrates and the discovery of unprecedented chemical transformations. nih.govnih.govmdpi.com C-H activation allows for the direct functionalization of otherwise inert bonds, offering a more atom- and step-economical approach to complex molecule synthesis compared to traditional methods that require pre-functionalized starting materials. nih.gov

Rhodium(III) neodecanoate could serve as a precursor to active catalysts for a wide array of C-H functionalization reactions, including:

Cross-Coupling Reactions: Catalyzing the coupling of C-H bonds with various partners like alkenes, alkynes, and aryl halides to form new carbon-carbon bonds. nih.govrsc.org

Annulation Reactions: Facilitating the construction of complex heterocyclic and polycyclic structures through intramolecular or intermolecular C-H activation and subsequent ring formation. mdpi.com

Directed Functionalization: Employing directing groups to achieve high regioselectivity in the functionalization of specific C-H bonds within a complex molecule. nih.gov

The bulky neodecanoate ligand could play a crucial role in modulating the steric environment around the rhodium center, potentially leading to unique reactivity and selectivity profiles with challenging substrates.

| Transformation Type | Substrate Example | Coupling Partner Example | Potential Product Class | Reference |

| C-H Alkenylation | Acrylamide | Alkene | (Z,E)-Dienamide | rsc.org |

| C-H Arylation | Benzo[h]quinoline | Acid Chloride | Arylated Heterocycle | |

| Oxidative Annulation | Arylnitrone | Alkyne | Indoline | mdpi.com |

| Hydroarylation | Unstrained Alcohol | Ketone | Arylated Ketone | nih.gov |

This table presents examples of transformations achieved with Rh(III) catalysts that represent potential applications for systems derived from Rhodium(III) neodecanoate.

Advancements in Catalyst Design and Optimization for Enhanced Efficiency and Selectivity

A key area of future research will be the rational design and optimization of catalysts derived from Rhodium(III) neodecanoate to achieve superior efficiency and selectivity. This involves a multi-pronged approach targeting the ligand sphere of the rhodium center and the reaction conditions.

Ligand Modification: The neodecanoate ligands are labile and can be exchanged for other ligands to fine-tune the catalyst's electronic and steric properties. The introduction of chiral ligands, for instance, can enable enantioselective transformations, which are crucial for the synthesis of pharmaceuticals and other bioactive molecules. ucc.ie Research into novel rhodium carboxylates has already demonstrated high enantioselectivity in C-H insertion reactions. ucc.ie

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for understanding reaction mechanisms and predicting catalyst performance. nih.gov These theoretical studies can elucidate the role of the neodecanoate ligand, predict the outcomes of ligand modifications, and help in identifying the optimal reaction pathways, thereby accelerating the development of more efficient and selective catalysts. nih.gov

Process Optimization: The optimization of reaction parameters such as temperature, pressure, solvent, and additives is crucial for maximizing catalyst performance. High-throughput screening techniques can be employed to rapidly identify the ideal conditions for a given transformation using a Rhodium(III) neodecanoate-based catalytic system.

| Optimization Strategy | Objective | Example Approach | Potential Outcome |

| Ligand Exchange | Enhance Enantioselectivity | Introduction of chiral bisoxazoline ligands | High enantiomeric excess in C-H insertion products. ucc.ie |

| Ligand Modification | Improve Regioselectivity | Use of bulky phosphine (B1218219) ligands | Switchable regioselectivity in cross-coupling reactions. nih.gov |

| Computational Studies | Understand Reaction Mechanism | DFT calculations of catalytic cycles | Identification of rate-determining steps and key intermediates. nih.gov |

| Process Engineering | Increase Catalyst Recyclability | Immobilization on a solid support | Facile separation and reuse of the catalyst. |

This table outlines strategies for the advancement of catalyst design based on Rhodium(III) neodecanoate, drawing from established principles in rhodium catalysis.

Interdisciplinary Research Integrating Rhodium(III) Neodecanoate in New Scientific Domains

The potential applications of Rhodium(III) neodecanoate extend beyond traditional organic synthesis and into various interdisciplinary scientific domains.

Materials Science: Rhodium-catalyzed polymerization reactions, such as the dehydrocoupling of bis-silanes, can be used to synthesize novel inorganic polymers with unique properties. researchgate.net Rhodium(III) neodecanoate could serve as a precursor for catalysts in the synthesis of polysiloxanes and other advanced materials with applications in electronics and optics. Furthermore, rhodium-containing coordination polymers are being investigated for their interesting electrical properties. nih.gov

Medicinal Chemistry and Drug Discovery: The development of efficient and selective catalytic methods is paramount for the synthesis of complex drug molecules. The ability of rhodium catalysts to facilitate the construction of intricate molecular architectures, including heterocyclic scaffolds common in pharmaceuticals, makes Rhodium(III) neodecanoate a potentially valuable tool in drug discovery and development. mdpi.comnih.gov For example, rhodium-catalyzed synthesis has been used to create fluorescent polycyclic purinium salts from nucleosides, highlighting its potential in creating biologically active and analytically useful compounds. nih.gov

Fine and Specialty Chemicals: Industrial processes such as hydroformylation rely heavily on rhodium catalysts for the production of aldehydes, which are precursors to a wide range of fine and specialty chemicals. google.com Patent literature indicates that rhodium carboxylates, including those with long-chain carboxylic acids like neodecanoic acid, are used as precursors to generate the active catalyst species for such industrial applications. google.com Future research could focus on developing more robust and selective hydroformylation catalysts from Rhodium(III) neodecanoate for the synthesis of high-value chemical products.

Q & A

Basic Research Question

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber glass vials to prevent moisture/oxygen degradation .

- Handling : Use gloveboxes for synthesis and PPE (nitrile gloves, lab coats) to avoid dermal exposure .

- Stability Tests : Monitor via monthly FT-IR and EA checks. Decomposition indicators include new Rh-O stretches (~600 cm⁻¹) or C/H deviations >2% .

What role do mid-gap states play in the photocatalytic efficiency of Rhodium-doped materials, and how can they be suppressed?

Advanced Research Question

Mid-gap states (e.g., from Rh⁴⁺) trap charge carriers, reducing efficiency. Suppression strategies:

- Site-Selective Doping : Hydrothermal synthesis directs Rh³⁺ to Ba sites in perovskites, avoiding Ti sites that favor Rh⁴⁺ .

- Coordination Tuning : Add chelating agents (e.g., EDTA) during synthesis to stabilize Rh³⁺ .

- Spectroscopic Validation : Use photoluminescence (PL) quenching assays and transient absorption spectroscopy to quantify trap states .

How can computational modeling guide the design of this compound complexes for targeted applications?

Advanced Research Question

- DFT Calculations : Predict ligand binding energies (e.g., neodecanoate vs. acetate) and Rh³⁺ redox potentials .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize dispersion stability .

- Band Structure Modeling : Tools like VASP can model Rh-doped materials’ electronic structures, guiding photocatalytic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.